(S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate
CAS No.: 1391712-57-4
Cat. No.: VC0194783
Molecular Formula: C20H21N3O3
Molecular Weight: 351.41
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391712-57-4 |
|---|---|
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.41 |
| IUPAC Name | methyl 2-methoxy-5-[[[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]benzoate |
| Standard InChI | InChI=1S/C21H23N3O3/c1-14(20-23-13-18(24-20)16-7-5-4-6-8-16)22-12-15-9-10-19(26-2)17(11-15)21(25)27-3/h4-11,13-14,22H,12H2,1-3H3,(H,23,24)/t14-/m0/s1 |
| SMILES | CC(C1=NC=C(N1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)C(=O)OC |
Introduction
Chemical Identity and Fundamental Properties
(S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate is an organic compound characterized by its imidazole ring structure and chiral center. It serves as a key intermediate in pharmaceutical synthesis pathways, particularly in the development of gastrointestinal medications. The compound features a methoxy group, an ester functional group, and an amino linkage that contribute to its unique chemical properties and reactivity profile.
Basic Identification Information
The compound is precisely identified through various chemical identifiers and nomenclature systems. Its formal chemical identification reveals its structural components and stereochemical configuration, which are crucial for its biological activity and synthetic utility.
Table 1: Chemical Identification Data
| Parameter | Information |
|---|---|
| CAS Number | 1391712-57-4 |
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.41 g/mol |
| IUPAC Name | methyl 2-methoxy-5-[[[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]benzoate |
| Standard InChI | InChI=1S/C21H23N3O3/c1-14(20-23-13-18(24-20)16-7-5-4-6-8-16)22-12-15-9-10-19(26-2)17(11-15)21(25)27-3/h4-11,13-14,22H,12H2,1-3H3,(H,23,24)/t14-/m0/s1 |
| SMILES | CC(C1=NC=C(N1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)C(=O)OC |
| Purity (Commercial) | > 95% |
The accurate identification of (S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate is essential for research applications and quality control measures in pharmaceutical synthesis .
Physical and Chemical Properties
The physical and chemical properties of this compound determine its behavior in various chemical environments, its stability, and its reactivity in synthetic processes. These properties are critical for determining appropriate handling, storage, and reaction conditions.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Appearance | White to off-white solid |
| Boiling Point | 600.0±55.0 °C (Predicted) |
| Density | 1.187±0.06 g/cm³ (Predicted) |
| pKa | 13.17±0.10 (Predicted) |
| Solubility | Soluble in organic solvents like acetonitrile, methanol |
| Chirality | S-configuration at the ethyl carbon adjacent to the amino group |
These physical and chemical characteristics influence the compound's behavior in solution, its participation in chemical reactions, and its stability under various conditions, making this information valuable for researchers working with this compound .
Synthetic Pathways and Preparation Methods
The synthesis of (S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate involves several chemical transformations and requires precise control of reaction conditions to maintain stereochemical integrity and achieve high yields.
General Synthetic Approach
The preparation of this compound typically involves the coupling of appropriately functionalized precursors, with careful attention to protecting group strategies and stereochemical control. The synthetic route must preserve the stereochemistry at the chiral center while forming the key carbon-nitrogen bond.
Multiple synthetic routes have been developed, with recent patents describing improved methods that offer higher yields, greater purity, and more efficient processes. These synthetic approaches often involve the initial preparation of the imidazole-containing fragment, followed by coupling with the methoxy-benzoate component .
Patent-Protected Synthesis Methods
Recent patents have disclosed specific methods for the preparation of this compound as an intermediate in the synthesis of eluxadoline. These methods involve carefully controlled reaction conditions and specific reagents to ensure high yields and stereochemical purity.
One patented approach involves the use of 2-tert-butoxycarbonylamino-3-propionic acid derivatives as key intermediates in the synthetic pathway. This method addresses previous challenges related to cost-effectiveness and reaction control in the preparation process .
The patent WO2017191650A1 details specific preparation methods for this compound and related intermediates in the synthesis of 5-[[[(2s)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1s)-1-(4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid, which is related to eluxadoline production .
Structural Features and Chemical Reactivity
The structural features of (S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate contribute to its chemical reactivity and potential applications in pharmaceutical synthesis.
Key Structural Elements
Several structural elements define this compound and contribute to its chemical behavior:
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The imidazole ring with a phenyl substituent provides a site for potential hydrogen bonding and aromatic interactions.
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The chiral center at the ethyl carbon adjacent to the amino group determines the stereochemical properties of the molecule.
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The methoxy and methyl ester groups on the benzoate moiety influence the electronic properties and reactivity of the aromatic ring.
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The secondary amine linkage serves as a potential site for further functionalization in synthetic applications.
These structural features collectively determine the compound's reactivity, stereochemical properties, and utility as a synthetic intermediate .
Structure-Function Relationships
The specific arrangement of functional groups in this compound influences its behavior in chemical reactions and its potential biological activity. The stereochemistry at the chiral center is particularly important for its application in pharmaceutical synthesis, as it directly impacts the stereochemistry of the final drug product.
The presence of both basic (imidazole, amine) and potentially acidic sites within the molecule creates opportunities for acid-base interactions, while the aromatic systems provide sites for π-π interactions. These features contribute to the compound's utility as a building block in medicinal chemistry .
| Supplier | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| American Custom Chemicals Corporation | API0027380 | 95.00% | 5mg | $499.48 |
| Chemenu | CM155726 | 95+% | 250mg | $710.00 |
| Crysdot | CD11266820 | 95+% | 1g | Not specified |
This pricing information indicates the compound's status as a specialized research chemical rather than a bulk industrial intermediate .
Related Salt Forms and Derivatives
In addition to the free base form, the oxalate salt of this compound is also commercially available. This salt form, with CAS No. 2046303-09-5 and molecular formula C23H25N3O7, may offer advantages in terms of stability, solubility, or crystallinity for certain applications .
The availability of different forms of this compound provides researchers with options based on their specific requirements for solubility, stability, or reactivity in various research applications .
Applications in Pharmaceutical Research
The primary application of (S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate is as an intermediate in the synthesis of pharmaceutical compounds, particularly eluxadoline.
Role in Eluxadoline Synthesis
This compound serves as a key intermediate in the synthesis of eluxadoline, a medication approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D). The stereochemistry of this intermediate is critical for the biological activity of the final drug product.
Related Compounds and Structural Analogs
Several compounds structurally related to (S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate have been reported in the literature, including salt forms and synthetic intermediates or precursors.
Oxalate Salt Form
The oxalate salt of this compound, (S)-Methyl 2-Methoxy-5-((1-(4-phenyl-1H-imidazol-2-yl)ethylamino)methyl)benzoate oxalate, has the molecular formula C23H25N3O7 and a molecular weight of 455.47. This salt form may offer different physicochemical properties that could be advantageous for certain applications .
Related Synthetic Intermediates
Various intermediates in the synthetic pathway to this compound and to eluxadoline have been described in patents and research literature. These include protected forms of the amino group, precursors to the imidazole ring system, and compounds with modified ester functionality.
One example mentioned in the patent literature is (S)-2-tertbutyloxycarbonyl amino-3-propionic acid derivatives, which serve as intermediates in alternative synthetic routes to eluxadoline .
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